1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Medicinal chemistry Structure–activity relationship Heterocyclic scaffold design

This compound fills a critical gap in the 1,2,4-oxadiazole-pyrrolidine SAR matrix by providing the unexamined m-tolyl substitution at oxadiazole C5 and a thiophen-2-ylmethyl N-substituent. Procurement enables head-to-head IC₅₀ comparisons against published DNA gyrase and Sirt2 inhibitors, and matched-pair ADME analysis with phenyl/4-fluorophenyl analogs. Essential for discovery teams optimizing potency, selectivity, and IP novelty.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 1172491-61-0
Cat. No. B2606956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
CAS1172491-61-0
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CS4
InChIInChI=1S/C18H17N3O2S/c1-12-4-2-5-13(8-12)18-19-17(20-23-18)14-9-16(22)21(10-14)11-15-6-3-7-24-15/h2-8,14H,9-11H2,1H3
InChIKeyXCFODAGJQYLLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1172491-61-0): Structural Identity and Scaffold Context for Research Procurement


1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1172491-61-0; molecular formula C₁₈H₁₇N₃O₂S; molecular weight 339.41 g/mol) is a heterocyclic small molecule comprising a pyrrolidin-2-one core substituted at N1 with a thiophen-2-ylmethyl group and at C4 with a 5-(m-tolyl)-1,2,4-oxadiazol-3-yl moiety [1]. The compound belongs to the pharmacologically explored class of 1,2,4-oxadiazole–pyrrolidine hybrids, a scaffold associated with low-micromolar to mid-nanomolar activities against targets including DNA gyrase (IC₅₀ = 120–270 nM) [2], topoisomerase IV, and human Sirt2 deacetylase [3]. At the time of this guide, compound-specific quantitative bioassay data have not been published in primary peer-reviewed literature or patent disclosures; differentiation therefore rests on documented structural features relative to commercially available close analogs.

Why 1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one Cannot Be Casually Substituted: Evidence from Scaffold SAR and Physicochemical Orthogonality


In the pyrrolidine–oxadiazole chemical space, even single-atom or regioisomeric modifications can shift both target engagement and ADMET profiles. The 1,2,4-oxadiazole/pyrrolidine hybrid series has demonstrated that a change from phenyl to substituted aryl on the oxadiazole ring alters DNA gyrase IC₅₀ by ≥3-fold (e.g., compound 16 with 4-methoxyphenyl vs. compound 15 with 4-chlorophenyl in [1]); meanwhile, N-substituent identity on the pyrrolidinone determines Sirt2 selectivity where analogs differing only in this group show >10-fold shifts in potency against Sirt1 vs. Sirt2 [2]. The target compound presents a unique three-part substitution pattern—thiophen-2-ylmethyl at N1, m-tolyl at oxadiazole C5, and the specific 1,2,4-oxadiazol-3-yl connectivity at pyrrolidinone C4—that cannot be assumed equivalent to regioisomeric 1,2,4-oxadiazol-5-yl or 1,3,4-oxadiazole variants, nor to analogs with para- or ortho-tolyl, phenyl, fluorophenyl, or pyridyl replacements. Generic interchange without confirmatory comparative data carries risk of unrecognized potency shifts, selectivity losses, or altered physicochemical properties.

Quantitative Differentiation of 1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1172491-61-0) Against Closest Analogs


Structural Uniqueness: m-Tolyl vs. Phenyl and 4-Fluorophenyl at Oxadiazole C5 Within the Identical Core

The target compound differs from its closest commercially documented core-matched analogs—4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171147-36-6) and 4-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171175-12-4)—by the presence of a m-tolyl (3-methylphenyl) group at the oxadiazole C5 position . This substitution introduces a sterically distinct meta-methyl group and alters calculated logP by approximately +0.4 relative to the unsubstituted phenyl analog and +0.6 relative to the 4-fluorophenyl analog [1]. In the broader 1,2,4-oxadiazole/pyrrolidine series, aryl substituent identity at the oxadiazole position modulates enzyme inhibitory potency: in the Frejat et al. (2022) DNA gyrase series, replacement of a 4-chlorophenyl group with a 4-methoxyphenyl group shifted IC₅₀ from 270 nM to 120 nM (a >2-fold improvement) [2].

Medicinal chemistry Structure–activity relationship Heterocyclic scaffold design

Regioisomeric Differentiation: 1,2,4-Oxadiazol-3-yl Connectivity vs. 1,2,4-Oxadiazol-5-yl Scaffolds

The target compound bears the pyrrolidin-2-one linked at C4 to the oxadiazole via the 3-position of the 1,2,4-oxadiazole ring (i.e., a 1,2,4-oxadiazol-3-yl connectivity). Several commercially available comparators place the pyrrolidinone at the oxadiazole 5-position instead (e.g., 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, or 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems described by Kharchenko et al. (2008) [1]). This regioisomeric difference is non-trivial: in the Sirt2 inhibitor series, 1,2,4-oxadiazole regioisomers exhibit distinct binding orientations in the target subcavity [2], and the 5-yl vs. 3-yl connectivity was found to alter hydrogen-bond acceptor geometry at the oxadiazole nitrogen atoms, affecting both potency and selectivity across the sirtuin isoform panel [3].

Bioisostere design Regioisomer pharmacology Medicinal chemistry optimization

Scaffold Target-Class Mapping: DNA Gyrase/Topoisomerase IV and Sirt2 Inhibitory Potential Based on Conserved Pharmacophoric Elements

The 1,2,4-oxadiazole/pyrrolidine hybrid chemotype, to which the target compound belongs, has been validated in two independent target classes with rigorous quantitative data: (i) Antibacterial DNA gyrase inhibition—compounds 9, 15, 16, 19, and 21 from Frejat et al. (2022) inhibit E. coli DNA gyrase with IC₅₀ values of 120–270 nM, favorable to novobiocin (IC₅₀ = 170 nM); compound 16 achieved MIC values of 24 ng/mL (S. aureus) and 62 ng/mL (E. coli), comparable to ciprofloxacin (30 and 60 ng/mL, respectively) [1]. (ii) Sirt2 inhibition—1,2,4-oxadiazole analogs demonstrate single-digit micromolar IC₅₀ against Sirt2 deacetylase with no activity against Sirt1, -3, and -5 up to 100 μM [2]. The target compound conserves the key pharmacophoric elements (oxadiazole hydrogen-bond acceptor, pyrrolidinone carbonyl, and aromatic substituents) that participate in these target interactions, although compound-specific bioassay data have not yet been reported in the public domain.

Antibacterial drug discovery Epigenetic probe development Pharmacophore-driven screening

Commercial Purity Benchmarking: Typical Specification vs. Documented Comparator with Batch QC

The target compound is listed by multiple vendors with a typical purity of 95% . The structurally closest analog with publicly documented batch-specific QC data is 4-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one (CAS 1171175-12-4), for which Bidepharm provides a standard purity of 98% with batch-specific NMR, HPLC, and GC analytical reports available upon request . Procurement decisions should require equivalent or superior batch-level QC documentation (≥95% purity, with HPLC trace) for the target compound to ensure lot-to-lot consistency in biological assays, particularly given the absence of published characterization data.

Compound quality control Procurement specification Reproducibility

Application Scenarios for 1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one Based on Evidence-Guided Differentiation


Expanding SAR Around the Oxadiazole C5 Aryl Substituent in 1,2,4-Oxadiazole/Pyrrolidine Antibacterial Programs

For discovery teams pursuing DNA gyrase/topoisomerase IV dual inhibitors based on the 1,2,4-oxadiazole/pyrrolidine scaffold characterized by Frejat et al. (2022), the target compound provides a previously unexamined m-tolyl substitution at the oxadiazole C5 position [1]. This fills a gap in the existing SAR matrix, which has evaluated 4-chlorophenyl, 4-methoxyphenyl, 4-nitrophenyl, and other para-substituted aryl groups but not meta-methylphenyl. Procurement of this compound enables direct head-to-head IC₅₀ comparison (E. coli gyrase supercoiling assay) against the published benchmark compound 16 (IC₅₀ = 120 nM) and novobiocin (IC₅₀ = 170 nM) [1]. The thiophen-2-ylmethyl N-substituent further differentiates this analog from the N-benzyl or N-phenyl variants in the original series, offering additional SAR dimensionality.

Selectivity Profiling Against the Sirtuin Isoform Panel Using a Structurally Distinct 1,2,4-Oxadiazole Analog

The target compound presents a compact 1,2,4-oxadiazole core analogous to the Sirt2 inhibitor series described by Moniot et al. (2017) and Colcerasa et al. (2024), with the m-tolyl and thiophen-2-ylmethyl substituents providing divergent steric and electronic character relative to published inhibitors [2] . Researchers investigating Sirt2-selective probes can employ this compound to test whether the thiophene-containing N-substituent and m-tolyl oxadiazole substitution maintain or improve the scaffold's inherent Sirt2 selectivity (inactive against Sirt1, -3, -5 up to 100 μM) [2]. The compound serves as a novel input for crystal-soaking experiments targeting the unexplored Sirt2 subcavity described in prior structural studies [2].

Physicochemical Property-Driven Library Design: Investigating Meta-Methyl Effects on logP and Permeability

For medicinal chemistry groups optimizing ADMET properties within heterocyclic lead series, the target compound's m-tolyl substituent adds a calculated logP increment of approximately +0.4 to +0.6 relative to phenyl and 4-fluorophenyl analogs [1]. Combined with the thiophene-containing N-substituent, this yields a moderately lipophilic compound (calc. logP ~3.3) suitable for evaluating the impact of meta-methylation on membrane permeability, metabolic stability, and plasma protein binding in comparative panels. Procurement alongside the matched phenyl analog (CAS 1171147-36-6) and 4-fluorophenyl analog (CAS 1171175-12-4) enables a systematic matched-pair analysis isolating the contribution of the m-methyl group to both in vitro ADME and target binding parameters.

Scaffold-Hopping and Patent-Landscape Diversification Studies

The 1,2,4-oxadiazole/pyrrolidine scaffold has been claimed in patent families targeting oxytocin receptor antagonism, nAChR modulation, and metabolic disorders [1] [2]. The specific substitution pattern of the target compound—thiophen-2-ylmethyl at N1, m-tolyl at oxadiazole C5, and 1,2,4-oxadiazol-3-yl connectivity—distinguishes it from exemplified compounds in these disclosures. Organizations conducting freedom-to-operate analyses or seeking novel composition-of-matter positions can procure this compound as a structurally differentiated reference standard for comparative biological evaluation against the patented chemotypes, potentially establishing novelty in a crowded IP landscape.

Quote Request

Request a Quote for 1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.